molecular formula C18H18N4O4 B1352769 N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline

N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline

Cat. No.: B1352769
M. Wt: 354.4 g/mol
InChI Key: KFXSWWMDCILEOR-UHFFFAOYSA-N
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Description

N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline is an organic compound that belongs to the class of hydrazones. It is derived from the reaction between 2,4-dinitrophenylhydrazine and cyclohexanone, followed by the introduction of a phenyl group. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline typically involves the reaction of 2,4-dinitrophenylhydrazine with cyclohexanone. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the hydrazone. The reaction conditions often include heating the mixture to accelerate the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, acids (such as sulfuric acid), and solvents like methanol. The reactions are often carried out under controlled temperatures to ensure the desired product formation.

Major Products Formed

The major product formed from the reaction of 2,4-dinitrophenylhydrazine with cyclohexanone is the hydrazone derivative, this compound. This compound can further react to form various derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline has several scientific research applications:

    Chemistry: It is used as a reagent in qualitative organic analysis to detect the presence of carbonyl compounds.

    Pharmaceuticals: This compound serves as an intermediate in the synthesis of various pharmaceutical agents.

    Material Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline involves nucleophilic addition to the carbonyl group of cyclohexanone, followed by the elimination of water to form the hydrazone. This reaction is facilitated by the presence of an acid catalyst, which protonates the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline is unique due to its specific structure, which combines the properties of 2,4-dinitrophenylhydrazine and cyclohexanone. This unique combination allows it to participate in specific reactions and applications that are not possible with its individual components.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline

InChI

InChI=1S/C18H18N4O4/c23-21(24)14-10-11-16(18(12-14)22(25)26)15-8-4-5-9-17(15)20-19-13-6-2-1-3-7-13/h1-3,6-7,10-12,15,19H,4-5,8-9H2

InChI Key

KFXSWWMDCILEOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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